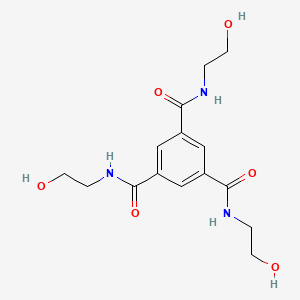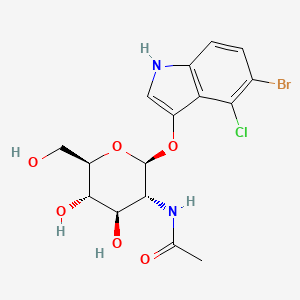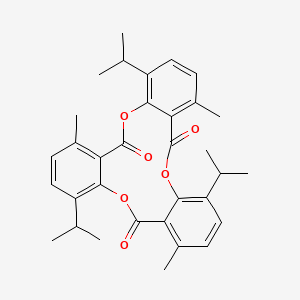
LM22A-4
Übersicht
Beschreibung
1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide, a derivative of benzene-1,3,5-tricarboxamide (BTA), is a compound of significant interest in supramolecular chemistry due to its versatile self-assembly properties and potential applications in nanotechnology, polymer processing, and biomedical fields. BTAs have been widely studied for their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding, which is pivotal for their multivalent nature and applications in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Synthesis Analysis
The synthesis of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide and related BTAs involves strategic organic synthesis techniques that allow for the introduction of functional groups facilitating hydrogen bonding and self-assembly. These compounds are accessible through various synthetic routes, including the reaction of benzene tricarboxylic acid or its derivatives with amines in the presence of dehydrating agents to promote amide bond formation. The synthesis approach often focuses on optimizing conditions to improve yield and purity, crucial for the subsequent self-assembly and application of these molecules (Sainsbury, 1991).
Molecular Structure Analysis
The molecular structure of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide is characterized by a central benzene ring substituted with three amide groups, each bearing a 2-hydroxyethyl chain. This structural arrangement facilitates robust intermolecular hydrogen bonding, leading to the self-assembly of these molecules into supramolecular structures. The presence of hydroxyethyl groups may introduce additional hydrogen bonding sites, further influencing the self-assembly process and the physical properties of the resultant materials (Boča, Jameson, & Linert, 2011).
Chemical Reactions and Properties
BTAs, including 1-N,3-N,5-N-tris(2-hydroxyethyl) derivatives, participate in various chemical reactions that are foundational to their application in material science and supramolecular chemistry. These reactions often involve the modification of peripheral chains or the core benzene ring to introduce new functional groups or to modulate the self-assembly properties. The chemical properties of BTAs are significantly influenced by their ability to form hydrogen bonds, which is critical for their self-assembly into higher-order structures (Cantekin, de Greef, & Palmans, 2012).
Physical Properties Analysis
The physical properties of 1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide, such as solubility, melting point, and thermal stability, are closely related to its molecular structure and self-assembly behavior. These properties are essential for its application in nanotechnology and materials science, where control over the assembly and stability of supramolecular structures is crucial. The self-assembling nature of BTAs leads to materials with unique mechanical, optical, and electronic properties, suitable for various applications from nanofabrication to biomedical devices (Boča, Jameson, & Linert, 2011).
Chemical Properties Analysis
The chemical properties of BTAs are marked by their robustness and versatility, which stem from the core structure's ability to engage in hydrogen bonding and π-π interactions. These interactions are pivotal for the self-assembly process and define the chemical reactivity of BTAs, including their potential for functionalization and cross-linking. Such chemical behavior is essential for tailoring the properties of BTA-based materials for specific applications, ranging from drug delivery systems to electronic components (Cantekin, de Greef, & Palmans, 2012).
Wissenschaftliche Forschungsanwendungen
Neuroprotektives Mittel bei Glaukom
LM22A-4 wurde in Annexin V-konjugierte Kubosomen eingekapselt, um eine gezielte Abgabe an geschädigte retinalen Ganglienzellen (RGCs) in einem Modell der akuten Erhöhung des Augeninnendrucks zu ermöglichen, einer Erkrankung, die mit Glaukom verbunden ist . Dieser gezielte Ansatz zielt darauf ab, das Fortschreiten des RGC-Verlusts zu verhindern und bietet eine potenzielle therapeutische Strategie zur Behandlung von Glaukom.
TrkB-Agonist für neurotrophische Aktivität
Als potenter Agonist des Tropomyosin-Kinase-B-Rezeptors (TrkB) induziert this compound die Aktivierung der Trk-, Akt- und ERK-Signalwege im Hippocampus und Striatum der Maus . Es zeigt neurotrophische Aktivität, die für das Überleben und die Funktion von Neuronen entscheidend ist, was auf seine Verwendung in Modellen neurodegenerativer Erkrankungen hindeutet.
Verbesserung des motorischen Aufgabenlernens nach traumatischem Schädel-Hirn-Trauma
This compound hat sich als vielversprechend erwiesen, um Defizite im motorischen Aufgabenlernen bei Mäusen nach traumatischem Schädel-Hirn-Trauma umzukehren . Diese Anwendung unterstreicht seine potenzielle Rolle in Rehabilitationstherapien für Patienten, die sich von Hirnverletzungen erholen.
Wiederherstellung der Atemfunktion bei Rett-Syndrom
In einem Rattenmodell des Rett-Syndroms, einer neurologischen Erkrankung, stellte this compound die Atemfunktion wieder her . Dieser Befund deutet auf das Potenzial der Verbindung zur Behandlung von Atemfunktionsstörungen hin, die mit neurologischen Entwicklungsstörungen verbunden sind.
mRNA-Lieferfahrzeug
Die Verbindung wurde als Teil von Lipid-Polymer-Hybridnanomaterialien für eine effiziente mRNA-Abgabe untersucht . Diese Anwendung ist besonders relevant für die Entwicklung von mRNA-basierten Therapeutika wie Impfstoffen und Gentherapien.
Antimikrobielle Anwendungen
This compound wurde unter unterschiedlicher Nomenklatur als Formaldehyd-freisetzendes Biozid in verschiedenen Produkten verwendet, darunter Metallbearbeitungsflüssigkeiten, Farben und Haushaltsreiniger . Seine antimikrobiellen Eigenschaften machen es zu einer wertvollen Verbindung zur Konservierung von Industrie- und Konsumprodukten.
Wirkmechanismus
Target of Action
LM22A-4 is a synthetic, selective small-molecule partial agonist of TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in promoting neuronal survival, differentiation, and synaptic function .
Mode of Action
This compound interacts with TrkB by displacing BDNF with an IC50 of 47 nM . This interaction activates TrkB signaling, although the kinetics of this activation differ from those triggered by BDNF . In addition, this compound has been found to possess poor blood-brain-barrier penetration when administered systemically, so it has been given to animals instead via intranasal administration, with central nervous system TrkB activation observed .
Biochemical Pathways
This compound’s interaction with TrkB leads to the activation of downstream targets of TrkB, including the PI3K/AKT and MAPK/ERK pathways . These pathways play a significant role in cell survival and growth. The activation of these pathways by this compound is thought to contribute to its neuroprotective effects .
Result of Action
This compound has been found to produce neurogenic and neuroprotective effects in animals . It has been shown to prevent neuronal degeneration with efficacy equal to that of BDNF in in vitro models of neurodegenerative disease . In vivo experiments have shown that this compound can cause hippocampal and striatal TrkB activation in mice and improve motor learning after traumatic brain injury in rats . It also improves oligodendroglia density and favors myelin repair .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the method of administration can affect the compound’s action, efficacy, and stability. As mentioned earlier, due to its poor blood-brain-barrier penetration, this compound is often administered intranasally to ensure its action in the central nervous system .
Eigenschaften
IUPAC Name |
1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c19-4-1-16-13(22)10-7-11(14(23)17-2-5-20)9-12(8-10)15(24)18-3-6-21/h7-9,19-21H,1-6H2,(H,16,22)(H,17,23)(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJKANXFYJKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045819 | |
| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37988-18-4 | |
| Record name | N1,N3,N5-Tris(2-hydroxyethyl)-1,3,5-benzenetricarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N,3-N,5-N-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LM22A-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCL3P6AF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1225376.png)

![4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid](/img/structure/B1225382.png)
![9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225384.png)
![4,6-bis(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1225385.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225386.png)
![(5E)-3-(furan-2-ylmethyl)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225387.png)

![2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-1-ethylbenzimidazole](/img/structure/B1225389.png)

![4-[[4-(4-Methoxyphenyl)-2-thiazolyl]amino]benzenesulfonamide](/img/structure/B1225394.png)
![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)
![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)
